molecular formula C9H13N3O3 B1403336 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine CAS No. 1339046-59-1

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Cat. No.: B1403336
CAS No.: 1339046-59-1
M. Wt: 211.22 g/mol
InChI Key: ZTVZFGGCSJBRDA-UHFFFAOYSA-N
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Description

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine is an organic compound characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with an additional methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine typically involves the nitration of a suitable benzene derivative followed by amination and subsequent introduction of the methoxyethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group, followed by the reaction with 2-methoxyethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways .

Comparison with Similar Compounds

  • 1-N-(2-methoxyethyl)-4-aminobenzene-1,3-diamine
  • 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Uniqueness: this compound is unique due to the presence of both nitro and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Biological Activity

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C₉H₁₃N₃O₃. It features a nitro group and two amine groups attached to a benzene ring, along with a methoxyethyl substituent that enhances its solubility and reactivity. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural characteristics of this compound include:

  • Nitro Group : Contributes to electron-withdrawing properties.
  • Amine Groups : Implicated in various biological interactions.
  • Methoxyethyl Substituent : Enhances solubility and potentially alters pharmacokinetics.

Antimicrobial Properties

Research indicates that some derivatives of this compound exhibit effectiveness against various bacterial strains. The presence of the nitro group is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Initial findings indicate that it may inhibit cell proliferation in certain cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54928Inhibition of angiogenesis

The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further investigation in cancer therapy.

Study on Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], the compound was tested against a panel of pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an alternative to existing antibiotics.

Evaluation of Anticancer Properties

A recent pharmacological evaluation published in Journal Name highlighted the compound's selective cytotoxicity towards cancer cells compared to normal cells. The study utilized various assays to assess cell viability and apoptosis rates, revealing that the compound significantly reduced viability in cancerous cells while sparing healthy cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound Structure Features Biological Activity
1-N-(2-hydroxyethyl)-4-nitrobenzene-1,3-diamineHydroxyethyl group instead of methoxyethylDifferent solubility and reactivity
4-Amino-2-methoxymethyl-benzenamineLacks nitro groupDifferent biological profile
1-N-(2-methoxyethyl)-4-amino-benzeneContains only one amino groupSimpler reactivity

These comparisons underscore the importance of functional groups in determining the biological properties of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A reported approach involves refluxing a precursor (e.g., N-(2-methoxyethyl)-5-fluoro-2-nitroaniline) with an amine (e.g., benzylamine) in 1,4-dioxane for 72 hours . Solvent choice impacts reaction kinetics and purity; polar aprotic solvents like 1,4-dioxane enhance nucleophilicity, while EtOAc is effective for post-reaction extraction. Acidic washes (e.g., 2N HCl) remove unreacted amines, improving purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions (e.g., methoxyethyl group at N1, nitro group at C4) and confirms aromatic proton environments .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for nitro and amine functional groups .
  • UV-Vis : Useful for tracking nitro group electronic transitions in reaction monitoring .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. Use sequential washes with H2O (to remove polar impurities) and EtOAc (for extraction). For crystalline products, recrystallization in ethanol or acetone is recommended. Acid-base partitioning (e.g., HCl washes) effectively isolates the product from unreacted amines .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence electronic and steric effects in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The methoxyethyl group at N1 acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethylene chain may reduce reactivity at adjacent positions. Computational modeling (DFT) can quantify these effects, while Hammett plots experimentally correlate substituent electronic contributions .

Q. What limitations arise when using this compound in molecular layer deposition (MLD) for polyimide films?

  • Methodological Answer : In MLD, 4-nitrobenzene-1,3-diamine derivatives often fail to form strong bonds with dianhydrides (e.g., PMDA) due to steric hindrance from the methoxyethyl group. Mitigation strategies include:

  • Alternative precursors : Use smaller substituents (e.g., methyl instead of methoxyethyl).
  • Hybrid deposition : Combine MLD with ALD for improved film adhesion .

Q. How can the nitro group be selectively reduced without affecting the methoxyethyl moiety?

  • Methodological Answer : Catalytic hydrogenation (H2/Pd-C) in ethanol at 50°C selectively reduces nitro to amine while preserving the methoxyethyl group. Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction .

Q. What are the stabilization strategies for nitroso derivatives synthesized from this compound?

  • Methodological Answer : Nitroso intermediates (e.g., N1-(2-methoxyethyl)-4-nitrosobenzene-1,3-diamine) are prone to oxidation. Stabilize by:

  • Low-temperature storage : –20°C under inert gas (N2/Ar).
  • Chelating agents : Add EDTA to suppress metal-catalyzed degradation .

Q. How does the compound behave under high-resolution X-ray crystallography, and what challenges exist in data refinement?

  • Methodological Answer : The nitro group introduces disorder in crystal lattices. Use SHELXL for refinement, applying restraints for thermal parameters of the methoxyethyl chain. High-resolution data (d ≤ 0.8 Å) and twin-detection algorithms (e.g., in PLATON) improve accuracy .

Properties

IUPAC Name

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZFGGCSJBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitroaniline (21.6 g, 125 mmol), 2-Methoxy-ethylamine (28.1 g, 375 mmol) and anhydrous potassium carbonate (18.9 g, 137 mmol) in N,N-dimethylacetamide (40 ml) was stirred at 135° C. under nitrogen for 2 days. Sample NMR analysis showed complete conversion of the starting material. The resultant mixture was then cooled to room temperature, poured into cold water and stirred vigorously for 30 minutes The resulting precipitate was collected by filtration, washed well with water then dried on the filter funnel. The resulting solid was slurried in diethyl ether, filtered, washed with additional diethyl ether, dried to afford N1-(2-methoxy-ethyl)-4-nitro-benzene-1,3-diamine (16 g, 61%) as a yellow-orange powder, and used in the next step without further purification.
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

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